Cas no 1082346-08-4 (3-Tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine)

3-Tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a heterocyclic compound featuring a fused triazolopyridine core with a tert-butyl substituent. This structure imparts stability and potential reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The amine group at the 6-position enhances its utility as a building block for further functionalization, enabling the development of biologically active derivatives. Its rigid scaffold may contribute to improved binding affinity in target interactions, particularly in medicinal chemistry applications. The tert-butyl group can influence solubility and steric properties, offering tunability for specific applications. This compound is typically handled under controlled conditions due to its potential sensitivity.
3-Tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine structure
1082346-08-4 structure
Product Name:3-Tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
CAS No:1082346-08-4
MF:C10H14N4
MW:190.244961261749
CID:4787530
Update Time:2025-10-30

3-Tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Chemical and Physical Properties

Names and Identifiers

    • 3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
    • 3-(tert-Butyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
    • 3-Tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
    • Inchi: 1S/C10H14N4/c1-10(2,3)9-13-12-8-5-4-7(11)6-14(8)9/h4-6H,11H2,1-3H3
    • InChI Key: FERHDEYWZCTMSI-UHFFFAOYSA-N
    • SMILES: N12C=C(C=CC1=NN=C2C(C)(C)C)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 211
  • XLogP3: 2.2
  • Topological Polar Surface Area: 56.2

3-Tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
214516-1g
3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
1082346-08-4
1g
£470.00 2022-03-01

Additional information on 3-Tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine

3-Tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine: A Comprehensive Overview

The compound 3-Tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, identified by the CAS number 1082346-08-4, is a significant molecule in the field of organic chemistry. This compound belongs to the class of triazolopyridines, which are known for their versatile applications in drug discovery and materials science. The structure of this compound is characterized by a pyridine ring fused with a triazole ring system, with a tert-butyl group attached at the 3-position and an amine group at the 6-position. These structural features contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the potential of 3-Tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine in various fields. For instance, researchers have explored its role as a building block in the synthesis of bioactive molecules. The presence of the tert-butyl group enhances the molecule's lipophilicity, making it an attractive candidate for drug delivery systems. Additionally, the amine functionality at the 6-position allows for further functionalization, enabling the creation of derivatives with tailored properties.

In terms of synthesis, this compound can be prepared through a variety of methods. One common approach involves the reaction of an appropriate pyridine derivative with a triazole precursor under specific conditions. The tert-butyl group can be introduced via alkylation or acylation reactions. Optimization of these synthetic routes has been a focus of recent research to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline the production process.

The application of 3-Tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine extends beyond traditional chemical synthesis. It has shown promise in materials science as a component in advanced polymers and coatings. The triazolopyridine core provides stability and resistance to environmental factors, making it suitable for high-performance materials. Furthermore, its ability to act as a ligand in metal complexes has opened avenues for its use in catalysis and sensing technologies.

From an environmental standpoint, understanding the fate and transport of this compound is crucial. Studies have indicated that it exhibits moderate biodegradability under aerobic conditions. However, further research is needed to assess its long-term impact on ecosystems and develop strategies for safe disposal.

In conclusion, 3-Tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it a valuable tool in both academic research and industrial applications. As advancements in synthetic methods and material science continue to unfold, this compound is poised to play an increasingly important role in shaping future innovations.

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